4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-5-3-4-10(8-11)18-16(21)13-9-17-14-7-2-1-6-12(14)15(13)20/h1-9,19H,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVSMXSXCRHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyquinoline and 3-hydroxyaniline.
Condensation Reaction: The 4-hydroxyquinoline is reacted with 3-hydroxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of derivatives related to 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide. For instance, compounds synthesized from the quinolinone scaffold exhibited significant inhibition of lipid peroxidation and free radical scavenging activities. In vitro assays demonstrated that certain derivatives achieved up to 100% inhibition of lipid peroxidation, indicating their potential as antioxidant agents .
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial properties against various pathogenic strains. A study reported that some synthesized derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics against Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .
Anticancer Activity
4-Hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide and its derivatives have been evaluated for anticancer activity against multiple human cancer cell lines. For example, one derivative demonstrated an IC50 value of 5.6 mM against lung carcinoma cells, outperforming the reference drug doxorubicin . This indicates a significant potential for development into anticancer therapeutics.
Anti-inflammatory Effects
Research indicates that certain derivatives exhibit anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity, which is crucial in inflammatory processes. One derivative showed an IC50 value of 27.5 μM for LOX inhibition, highlighting its potential as an anti-inflammatory agent .
Neuroprotective Effects
The compound has also been studied for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases. Its derivatives may serve as iron chelators, which are beneficial in preventing oxidative stress-related neuronal damage .
Antiviral Activity
Recent investigations into the antiviral properties of quinoline derivatives have shown that they can inhibit viral replication effectively. For instance, specific derivatives were noted for their ability to inhibit H5N1 virus growth with minimal cytotoxicity, suggesting their potential application in antiviral drug development .
Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of quinoline derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). Their ability to act as electron carriers can enhance the efficiency of OLED devices, making them valuable in the field of materials science and electronics .
Fluorescent Chemosensors
Due to their fluorescent properties, compounds related to 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide are being explored as chemosensors for detecting metal ions in various environments. Their sensitivity and specificity can be harnessed for environmental monitoring and safety applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, its antioxidant activity can reduce oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the phenyl ring significantly influence melting points, lipophilicity (logK), and synthetic yields. Key findings from analogs include:
Table 1: Physicochemical Properties of Selected Quinoline-3-Carboxamides
Key Observations:
- Positional Effects : Ortho-substituted methoxy derivatives (e.g., 2a) exhibit higher lipophilicity compared to meta- and para-substituted analogs, likely due to steric hindrance altering molecular packing .
- Electron-Withdrawing Groups : Nitro (8b) and trifluoromethyl (7c) substituents reduce lipophilicity and increase melting points, reflecting stronger intermolecular interactions (e.g., dipole-dipole forces) .
- Hydroxyl vs.
Biological Activity
4-Hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide, a derivative of quinoline, has gained attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
The molecular structure of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide |
| CAS Number | 946339-93-1 |
The biological activity of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound's structure allows it to modulate inflammatory responses and inhibit tumor growth through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting lipoxygenase (LOX), an enzyme involved in the inflammatory process. In studies, derivatives exhibited IC50 values ranging from 10 μM to 52 μM for LOX inhibition, indicating significant anti-inflammatory properties .
- Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that certain analogues exert cytotoxic effects against colorectal and breast cancer cell lines, suggesting a promising avenue for cancer therapy .
Anticancer Properties
Several studies have highlighted the anticancer potential of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide. A notable study reported that this compound exhibited significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been well-documented. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) at micromolar concentrations. In carrageenan-induced foot edema models, compounds similar to 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide demonstrated significant reductions in inflammation .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored. Compounds with similar structures showed efficacy against various bacterial strains, indicating that 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide may possess potential as an antimicrobial agent .
Case Studies
- In Vitro Evaluation : A series of analogues derived from quinoline were evaluated for their immunomodulatory effects on spleen lymphocyte proliferation and TNF-alpha production by macrophages. Some compounds demonstrated profiles more potent than established drugs like linomide .
- Anticancer Studies : A recent study focused on the synthesis and biological evaluation of new N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides found that specific derivatives exhibited significant toxicity against HCT-116 cells, supporting the anticancer potential of quinoline derivatives .
Q & A
Q. What are the recommended synthetic strategies for 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide and structurally related quinoline carboxamides?
Synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Preparation of the quinoline core (e.g., 4-hydroxyquinoline derivatives via cyclization or condensation reactions).
- Step 2 : Functionalization at the 3-position using coupling reagents (e.g., EDCI or DCC) to introduce the carboxamide group.
- Step 3 : Substitution with the 3-hydroxyphenyl group via nucleophilic acyl substitution or amide bond formation .
Key starting materials include substituted anilines and quinoline precursors. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons (¹H) and carbons (¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups (e.g., hydroxyl, amide C=O stretches) .
- X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry and intermolecular interactions .
Q. What preliminary biological activities are associated with quinoline-3-carboxamide derivatives?
Quinoline carboxamides exhibit diverse pharmacological properties:
- Antimalarial Activity : Interaction with heme detoxification pathways in Plasmodium species .
- Antioxidant/Anti-inflammatory Effects : Hydroxyphenyl substituents may scavenge reactive oxygen species or modulate COX-2 .
- Anticancer Potential : Inhibition of kinases or topoisomerases via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
Key optimization strategies include:
- Catalyst Selection : Palladium on carbon (Pd/C) for efficient coupling reactions .
- Continuous Flow Reactors : Enhance reproducibility and scalability in industrial settings .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for amide bond formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .
Q. How should researchers address contradictions in reported biological activities across studies?
Contradictions may arise due to:
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., topoisomerases) .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability in physiological conditions .
Q. How do substituents influence the compound’s structure-activity relationship (SAR)?
Methodological Guidance
Q. What experimental controls are critical in bioactivity studies?
Q. How can researchers validate target engagement in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
